chemical structure and properties of N-(3-fluorophenyl)butane-1-sulfonamide
chemical structure and properties of N-(3-fluorophenyl)butane-1-sulfonamide
The following technical guide provides an in-depth analysis of N-(3-fluorophenyl)butane-1-sulfonamide , a specialized sulfonamide scaffold utilized in medicinal chemistry as a pharmacophore intermediate and chemical probe.[1]
Structural Analysis, Synthesis Protocols, and Pharmacological Potential[1]
Executive Summary
N-(3-fluorophenyl)butane-1-sulfonamide (CAS: Variable/Generic) represents a critical structural motif in modern drug discovery, particularly within the Fragment-Based Drug Design (FBDD) paradigm.[1] This molecule combines a lipophilic aliphatic tail (n-butyl) with an electron-deficient aromatic headgroup (3-fluorophenyl), linked by a polar sulfonamide core.[1]
Unlike primary sulfonamides (
Chemical Architecture & Properties[1][2]
Structural Composition
The molecule is defined by three distinct pharmacophoric elements:
-
The Butyl Tail (
): A flexible, hydrophobic chain that facilitates membrane permeability and binding to lipophilic pockets.[1] -
The Sulfonamide Linker (
): A rigid, polar connector acting as a hydrogen bond donor (NH) and acceptor ( ), crucial for orienting the molecule within a protein active site.[1] -
The 3-Fluorophenyl Ring: An aromatic system where the fluorine atom exerts a strong inductive electron-withdrawing effect (-I), increasing the acidity of the neighboring NH proton and altering the ring's electrostatic potential surface.[1]
Physicochemical Profile
Note: Values are predicted based on structure-activity relationship (SAR) algorithms for the class.[1]
| Property | Value / Description | Significance |
| Molecular Formula | Core stoichiometry.[1][2] | |
| Molecular Weight | 231.29 g/mol | Ideal for fragment-based screening (<300 Da).[1] |
| LogP (Predicted) | 2.6 – 2.9 | Lipophilic; suggests good oral bioavailability (Lipinski compliant).[1] |
| pKa (Sulfonamide NH) | ~9.5 – 10.2 | Slightly acidic; exists primarily as neutral species at physiological pH (7.4).[1] |
| H-Bond Donors | 1 (NH) | Critical for receptor binding.[1] |
| H-Bond Acceptors | 3 (O, O, F) | Fluorine acts as a weak acceptor; Sulfonyl oxygens are strong acceptors.[1] |
| Rotatable Bonds | 4 | High flexibility in the butyl chain. |
Synthesis & Fabrication Protocol
Reaction Logic
The synthesis follows a classic Nucleophilic Substitution (Sulfonylation) pathway.[1] The amine nitrogen of 3-fluoroaniline attacks the electrophilic sulfur of butane-1-sulfonyl chloride.[1] A base (Pyridine or Triethylamine) is required to scavenge the liberated HCl and drive the equilibrium forward.[1]
Pathway Diagram (Graphviz)[1]
Figure 1: Mechanistic pathway for the sulfonylation of 3-fluoroaniline.
Experimental Protocol (Self-Validating)
Objective: Synthesize 10 mmol of N-(3-fluorophenyl)butane-1-sulfonamide.
Reagents:
-
3-Fluoroaniline (1.11 g, 10.0 mmol)[1]
-
Butane-1-sulfonyl chloride (1.72 g, 11.0 mmol) [1.1 eq][1]
-
Pyridine (anhydrous) (10 mL) or
(2.0 eq) in DCM[1] -
Dichloromethane (DCM) (anhydrous)[1]
-
1M HCl (aq), Sat.
, Brine
Step-by-Step Methodology:
-
Preparation: In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-fluoroaniline (10 mmol) in anhydrous Pyridine (10 mL) . Note: Pyridine acts as both solvent and base.[1] Alternatively, use DCM (20 mL) with Triethylamine (20 mmol).[1]
-
Addition: Cool the solution to 0°C using an ice bath. Add butane-1-sulfonyl chloride (11 mmol) dropwise over 10 minutes. The reaction is exothermic; control addition rate to maintain temperature <5°C.[1]
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–12 hours .
-
Workup:
-
Isolation: Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure (Rotavap). -
Purification: If necessary, recrystallize from Ethanol/Water or purify via flash column chromatography (SiO2, Hexane/EtOAc gradient).
Analytical Characterization
To certify the identity of the synthesized compound, the following spectral signatures must be observed.
Nuclear Magnetic Resonance ( -NMR)
Solvent:
| Chemical Shift ( | Multiplicity | Integration | Assignment |
| 9.80 – 10.0 | Broad Singlet (s) | 1H | Sulfonamide NH ( |
| 7.30 – 7.45 | Multiplet (m) | 1H | Aromatic C5-H (Meta to F).[1] |
| 6.90 – 7.10 | Multiplet (m) | 3H | Aromatic C2, C4, C6-H (Ortho/Para to F).[1] Characteristic splitting due to |
| 3.05 – 3.15 | Triplet (t) | 2H | |
| 1.65 – 1.75 | Multiplet (m) | 2H | |
| 1.35 – 1.45 | Multiplet (m) | 2H | |
| 0.85 – 0.95 | Triplet (t) | 3H | Terminal Methyl ( |
Mass Spectrometry (ESI-MS)[1]
-
Mode: Positive Ion (
) or Negative Ion ( ). -
Expected Peaks:
Biological & Pharmacological Context[1][2][3][4][5]
Mechanism of Action (Hypothetical)
While specific biological data for this exact molecule is proprietary or limited, its structure suggests utility in two primary domains:[1]
-
Kinase Inhibition (Type II): The sulfonamide moiety can form hydrogen bonds with the "hinge region" or the "DFG-motif" of protein kinases, while the 3-fluorophenyl group occupies the hydrophobic specificity pocket.[1]
-
Ion Channel Modulation: N-alkyl sulfonamides are frequent pharmacophores in TRP (Transient Receptor Potential) channel antagonists, used for pain and inflammation research.[1]
The "Fluorine Effect"
The 3-Fluoro substitution is not cosmetic; it serves a specific medicinal chemistry purpose:
-
Metabolic Blocking: The C3 position on the phenyl ring is a common site for Phase I metabolic oxidation.[1] Fluorine blocks this, extending the half-life (
) of the compound.[1] -
Electronic Tuning: Fluorine withdraws electron density, lowering the
of the sulfonamide NH, potentially strengthening the H-bond interaction with target proteins.[1]
SAR Logic Diagram
Figure 2: Structure-Activity Relationship (SAR) breakdown of the molecule.[1]
References
-
Synthesis of Sulfonamides: Veisi, H., et al.[1][3] "In situ preparation of sulfonyl chlorides... and reaction with amine."[1][3] Synlett, 2011, 2315-2320.[1][3] Link[1]
-
General Sulfonamide Protocols: "Sulfonamide synthesis by S-N coupling." Organic Chemistry Portal. Link
-
Fluorine in Med Chem: Purser, S., et al. "Fluorine in medicinal chemistry."[1] Chem. Soc. Rev., 2008, 37, 320-330.[1] Link
-
Bioisosteres: Patani, G. A., & LaVoie, E. J.[1] "Bioisosterism: A Rational Approach in Drug Design." Chem. Rev., 1996, 96(8), 3147–3176.[1] Link[1]
-
Related Compound Properties: PubChem Compound Summary for N-(3-amino-4-fluorophenyl)butane-1-sulfonamide (Analog). Link
Disclaimer: This guide is for research purposes only. The synthesis and handling of sulfonamides and fluorinated aromatics require appropriate laboratory safety protocols, including the use of fume hoods and PPE.[1]
